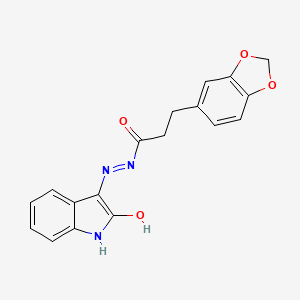
N-(2-fluorophenyl)-N'-6-quinoxalinylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-N'-6-quinoxalinylthiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as Q-VD-OPh, and it is a potent inhibitor of caspases, which are enzymes involved in programmed cell death or apoptosis.
Wissenschaftliche Forschungsanwendungen
Q-VD-OPh has been extensively used in scientific research due to its potent inhibitory effects on caspases. Caspases are involved in various cellular processes, including apoptosis, inflammation, and immune response. Q-VD-OPh is a selective inhibitor of caspases and has been used to study the role of caspases in various diseases, including cancer, neurodegeneration, and autoimmune diseases.
Wirkmechanismus
Q-VD-OPh binds to the active site of caspases and inhibits their activity. Caspases are involved in the cleavage of various proteins, including cytoskeletal proteins, cell cycle regulators, and DNA repair enzymes. Inhibition of caspases by Q-VD-OPh prevents the cleavage of these proteins and protects cells from apoptosis.
Biochemical and Physiological Effects:
Q-VD-OPh has been shown to have various biochemical and physiological effects. It has been shown to protect cells from apoptosis induced by various stimuli, including chemotherapeutic agents, radiation, and oxidative stress. Q-VD-OPh has also been shown to reduce inflammation and neurodegeneration in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
Q-VD-OPh has several advantages for lab experiments. It is a potent and selective inhibitor of caspases, which allows for the study of the role of caspases in various cellular processes. Q-VD-OPh is also stable and can be easily synthesized in large quantities. However, Q-VD-OPh has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Zukünftige Richtungen
Q-VD-OPh has several potential future directions. It can be used to study the role of caspases in various diseases, including cancer, neurodegeneration, and autoimmune diseases. Q-VD-OPh can also be used in drug development to target caspases and prevent apoptosis in diseased cells. Further studies are needed to determine the long-term effects of Q-VD-OPh and its potential for clinical applications.
Conclusion:
In conclusion, Q-VD-OPh is a potent inhibitor of caspases that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively used in scientific research to study the role of caspases in various diseases and cellular processes. Q-VD-OPh has several advantages for lab experiments, including its potency and selectivity, but also has limitations that need to be addressed in future studies. Overall, Q-VD-OPh has significant potential for clinical applications and drug development.
Synthesemethoden
The synthesis of Q-VD-OPh involves the reaction of 2-fluoroaniline with 6-bromoquinoxaline in the presence of a base to form 2-fluoro-N-(6-bromoquinoxalin-2-yl)aniline. This intermediate product is then reacted with thiourea in the presence of a base to form Q-VD-OPh. The final product is purified using chromatography techniques to obtain a pure compound.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-quinoxalin-6-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4S/c16-11-3-1-2-4-12(11)20-15(21)19-10-5-6-13-14(9-10)18-8-7-17-13/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOQEDPVCQCUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC3=NC=CN=C3C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-quinoxalin-6-ylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5705258.png)
![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5705263.png)
![N-cycloheptyl-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5705266.png)


![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705282.png)


![N-[1-(aminocarbonyl)-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5705291.png)
